molecular formula C11H17ClN2O B13336716 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride

Cat. No.: B13336716
M. Wt: 228.72 g/mol
InChI Key: CRZZUOXMPQCIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride is a heterocyclic organic compound comprising a pyridine ring substituted with a methoxy group at position 2 and a piperidin-4-yl group at position 4, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₇ClN₂O, with a molecular weight of 228.68 g/mol. The piperidine moiety introduces basicity, while the methoxy group enhances solubility and modulates electronic properties.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-methoxy-4-piperidin-4-ylpyridine;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9;/h4,7-9,12H,2-3,5-6H2,1H3;1H

InChI Key

CRZZUOXMPQCIPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridine Ring with Substituents

Method A: Nucleophilic Aromatic Substitution (SNAr)

  • Starting from a halogenated pyridine precursor, such as 2-chloropyridine, the methoxy group can be introduced via nucleophilic substitution with sodium methoxide.
  • The piperidin-4-yl group is typically attached via nucleophilic substitution of a suitable leaving group on the pyridine ring, such as a nitro or halogen substituent, under basic conditions.

Reaction Conditions:

Parameter Typical Range Reference
Solvent Dimethylformamide (DMF), ethanol ,
Temperature 80–120°C ,
Reaction Time 4–24 hours ,

Introduction of the Methoxy Group

Method B: Nucleophilic Substitution

  • The methoxy group can be introduced at the 2-position by nucleophilic aromatic substitution on a 2-chloropyridine derivative using sodium methoxide in ethanol or dimethylformamide at elevated temperatures.

Method C: Methylation of Hydroxy Precursors

  • Alternatively, if a hydroxy precursor is available, methylation using methyl iodide or dimethyl sulfate under basic conditions can be employed.

Attachment of the Piperidin-4-yl Moiety

Method D: Reductive Amination

  • The piperidin-4-yl group can be attached via reductive amination of a pyridine aldehyde or ketone intermediate with piperidine derivatives, using reducing agents such as sodium cyanoborohydride or hydrogenation over palladium catalysts.

Method E: Nucleophilic Substitution

  • Direct nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine ring with piperidine or its derivatives under basic conditions.

Formation of the Hydrochloride Salt

  • After synthesis, the free base is dissolved in a suitable solvent (e.g., ethanol or methanol) and treated with hydrochloric acid gas or hydrochloric acid solution to form the hydrochloride salt, which precipitates out and is purified by filtration.

Representative Reaction Scheme

Step 1: Nucleophilic substitution on 2-chloropyridine → 2-methoxy-4-chloropyridine
Step 2: Nucleophilic substitution with piperidine derivative → 2-methoxy-4-(piperidin-4-yl)pyridine (free base)
Step 3: Acidification with HCl → 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride

Data Table: Summary of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield Notes
1 2-chloropyridine Sodium methoxide, ethanol, 100°C 2-methoxy-4-chloropyridine 70–85% Nucleophilic substitution
2 2-methoxy-4-chloropyridine Piperidine derivative, reflux 2-methoxy-4-(piperidin-4-yl)pyridine 60–80% Nucleophilic substitution or reductive amination
3 Free base HCl gas or HCl solution Hydrochloride salt Quantitative Salt formation

Optimization and Scale-Up Considerations

  • Reaction Temperature: Elevated temperatures (80–120°C) facilitate substitution reactions but require careful control to prevent side reactions.
  • Solvent Choice: Polar aprotic solvents such as DMF or ethanol improve nucleophilic substitution efficiency.
  • Catalysts: Acid or base catalysts can accelerate reactions; for example, potassium carbonate or sodium hydride.
  • Purification: Crystallization from suitable solvents ensures high purity, and recrystallization can be optimized based on solvent polarity.

Notes on Research and Patent Literature

  • The synthesis of related compounds, such as intermediates for brigatinib, involves multi-step pathways with similar functional group transformations, emphasizing the importance of regioselectivity and reaction conditions.
  • Patent CN113024454A describes a method for synthesizing a related intermediate, highlighting the use of specific raw materials and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Solubility References
2-Methoxy-4-(piperidin-4-yl)pyridine HCl C₁₁H₁₇ClN₂O 228.68 2-methoxy, 4-piperidin-4-yl (pyridine) Not specified Data not available
3-(2-Methoxy-4-(trifluoromethyl)phenyl)piperidine HCl C₁₃H₁₅ClF₃NO 303.72 2-methoxy, 4-CF₃ (phenyl), piperidine Selective serotonin reuptake inhibitor (SSRI) Not available
2-Methoxy-4-(piperidin-3-yloxy)pyridine diHCl C₁₁H₁₆Cl₂N₂O₂ 291.17 3-piperidinyloxy, 2-methoxy (pyridine) Not available Not available
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₂ClNO 303.83 diphenylmethoxy (piperidine) Not specified Not available
2-Fluoro-3-(piperidin-4-yl)pyridine HCl C₁₀H₁₄ClFN₂ 216.68 2-fluoro, 3-piperidin-4-yl (pyridine) Not specified N/A

Key Observations:

  • Linkage Differences : 2-Methoxy-4-(piperidin-3-yloxy)pyridine diHCl features an ether linkage (piperidin-3-yloxy), which may reduce steric hindrance but decrease metabolic stability compared to the direct piperidin-4-yl attachment in the target compound .
  • Chirality and Synthesis : Enantiomer separation (e.g., 31–32% yields for ’s compound) highlights the importance of stereochemistry in pharmacological activity, suggesting similar considerations for the target compound if chiral .

Pharmacological and Toxicological Profiles

  • Selective Serotonin Reuptake Inhibition : The SSRI activity of 3-(2-Methoxy-4-(trifluoromethyl)phenyl)piperidine HCl underscores the role of aryl-piperidine scaffolds in CNS drug design. The target compound’s pyridine core may alter receptor binding kinetics due to differences in aromaticity and electron distribution .
  • Acute Toxicity : Analogous piperidine derivatives (e.g., 2-Methoxy-N-(piperidine-4-yl)benzamide HCl ) exhibit acute toxicity (harmful if inhaled/swallowed), necessitating stringent safety measures (e.g., PPE, ventilation) for handling the target compound .
  • Environmental Impact: Limited ecological data are available for most compounds, though piperidine derivatives generally require careful disposal to mitigate environmental risks .

Regulatory and Handling Considerations

  • Safety Protocols : Engineering controls (e.g., ventilation) and PPE (gloves, goggles) are recommended for piperidine-based compounds, as seen in SDS documents for 4-(Diphenylmethoxy)piperidine HCl .
  • Regulatory Compliance : Compounds like 2-Fluoro-3-(piperidin-4-yl)pyridine HCl lack specific GHS classifications in the evidence, but adherence to regional regulations (e.g., EPA, EFSA) is critical .

Biological Activity

2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride is a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-4-yl group at the 4-position. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme interactions and receptor binding.

The biological activity of 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride is primarily attributed to its structural features, which allow it to interact with various biological targets. Piperidine derivatives, including this compound, have been shown to exhibit a range of pharmacological effects, including:

  • Enzyme Inhibition : Compounds containing piperidine rings are known for their ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may influence receptor activities, which is crucial in the development of drugs targeting neurological and psychiatric disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar in structure to 2-Methoxy-4-(piperidin-4-yl)pyridine have demonstrated significant inhibition of tumor growth in various cancer cell lines. A notable example is the inhibition of leukemia and solid tumor cells, where EC50 values were reported in the nanomolar range .

Enzyme Interaction Studies

Research indicates that 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride can serve as a potent inhibitor for enzymes involved in critical biochemical pathways. For example, it has been linked to the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme that plays a vital role in gene expression regulation and cancer progression .

Case Studies

  • Inhibition of Tumor Growth : In vivo studies involving tumor xenografts showed that related compounds significantly inhibited tumor growth at tolerable doses, suggesting that structural modifications can enhance efficacy and selectivity against cancer cells .
  • Mechanistic Insights : Molecular modeling studies have provided insights into the binding modes of these compounds with target enzymes, further validating their potential as therapeutic agents .

Data Table: Biological Activities and Efficacies

Activity TypeTarget Enzyme/ReceptorEC50 (µM)Reference
Tumor InhibitionVarious Cancer Cell Lines<0.1
LSD1 InhibitionLSD10.048
Receptor ModulationGPR1190.073

Q & A

Basic Research Questions

Q. What are the molecular characteristics and key functional groups of 2-Methoxy-4-(piperidin-4-yl)pyridine hydrochloride?

  • Answer : The compound has the molecular formula C₁₃H₁₈N₂O₂·HCl (CAS: 1021901-98-3). Its structure includes a pyridine ring substituted with a methoxy group at position 2 and a piperidin-4-yl group at position 4, protonated as a hydrochloride salt. Key functional groups are the tertiary amine (piperidine), aromatic pyridine, and methoxy ether.
  • Methodological Insight : Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm substituent positions and salt formation. X-ray crystallography can resolve crystal packing and hydrogen-bonding networks .
PropertyValue
Molecular Weight282.76 g/mol
Physical StateWhite crystalline solid
SolubilitySoluble in polar solvents

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Answer : Store in a cool, dry environment (20–25°C) away from moisture and incompatible materials (strong oxidizers). Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
  • Methodological Insight : Implement hazard controls per GHS guidelines (e.g., ventilation, spill containment kits). Regularly review SDS updates for toxicological data gaps .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A typical route involves coupling 2-methoxy-4-chloropyridine with piperidine-4-amine under palladium catalysis (e.g., Buchwald-Hartwig conditions). Alternatively, nucleophilic substitution or reductive amination may be employed. Purification is achieved via recrystallization or column chromatography .
  • Methodological Insight : Optimize reaction parameters (temperature, solvent, catalyst loading) using DOE (Design of Experiments). Monitor by TLC or HPLC for intermediate formation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for scaling to multi-gram quantities?

  • Answer : Use kinetic studies to identify rate-limiting steps. For example, increasing catalyst (e.g., Pd(OAc)₂) concentration from 5 mol% to 10 mol% improves coupling efficiency. Solvent choice (e.g., DMF vs. THF) impacts solubility of intermediates. Post-reaction quenching with aqueous NH₄Cl reduces byproduct formation .
  • Methodological Insight : Employ process analytical technology (PAT) like in-situ FT-IR to track reaction progress. Scale-up considerations include heat dissipation and solvent recovery .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability testing by storing the compound at 40°C/75% RH for 6 months. Analyze samples monthly via HPLC for degradation products (e.g., hydrolysis of the methoxy group). Use Arrhenius modeling to predict shelf life at 25°C. Buffer solutions (pH 1–9) can identify pH-sensitive degradation pathways .
  • Methodological Insight : Pair LC-MS with stability-indicating assays to characterize degradation products. Statistical tools (e.g., JMP) model degradation kinetics .

Q. What advanced analytical techniques are suitable for characterizing this compound and its impurities?

  • Answer :

  • LC-HRMS : Confirms molecular weight and detects trace impurities (<0.1%).
  • Solid-state NMR : Resolves salt forms and polymorphic variations.
  • DSC/TGA : Evaluates thermal stability and hydrate formation.
    • Methodological Insight : Validate methods per ICH Q2(R1). For chiral impurities, use chiral HPLC columns (e.g., Chiralpak AD-H) .

Q. How can contradictions in reported solubility data be resolved experimentally?

  • Answer : Perform shake-flask solubility studies in water, DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Compare results with computational predictions (e.g., COSMO-RS). Discrepancies may arise from polymorphic differences or residual solvents .
  • Methodological Insight : Standardize equilibration time (24–72 hrs) and filtration methods (0.22 μm nylon filters) to ensure reproducibility .

Q. What strategies mitigate toxicity risks in in vivo studies involving this compound?

  • Answer : Conduct acute toxicity assays (OECD 423) to determine LD₅₀. Use structure-activity relationship (SAR) models to predict metabolites. Formulate as nanoparticles or liposomes to reduce systemic exposure. Monitor biomarkers (e.g., liver enzymes) in rodent models .
  • Methodological Insight : Partner with regulatory toxicologists to align protocols with OECD/EPA guidelines. Dose escalation studies identify NOAEL (No Observed Adverse Effect Level) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.